![molecular formula C19H15F2N3O2 B14963453 N-(3-fluorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963453.png)
N-(3-fluorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(3-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually fluorinated aromatic compounds and pyrimidine derivatives. Common synthetic routes may include:
Nucleophilic Substitution: Introduction of fluorine atoms into aromatic rings.
Condensation Reactions: Formation of the pyrimidine ring through condensation of appropriate precursors.
Amidation: Coupling of the pyrimidine derivative with an amine to form the final acetamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-CHLOROPHENYL)-2-[2-(4-CHLOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
- **N-(3-BROMOPHENYL)-2-[2-(4-BROMOPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
Uniqueness
N-(3-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C19H15F2N3O2 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H15F2N3O2/c1-12-9-18(26)24(19(22-12)13-5-7-14(20)8-6-13)11-17(25)23-16-4-2-3-15(21)10-16/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
YJNSQAYGKQCEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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